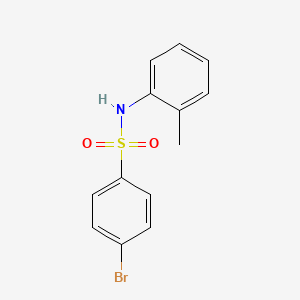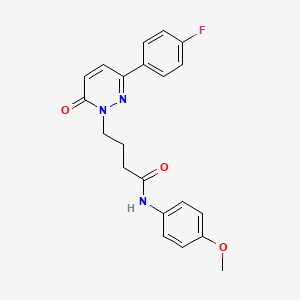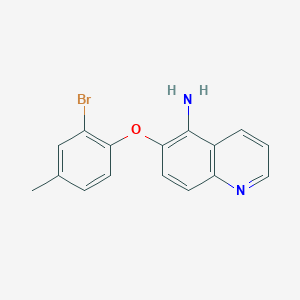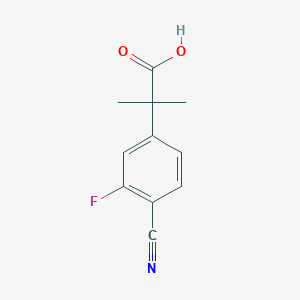![molecular formula C6H15ClN2O2S B2928498 [(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride CAS No. 2138167-50-5](/img/structure/B2928498.png)
[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2138167-50-5 . It has a molecular weight of 214.72 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H14N2O2S.ClH/c1-5-2-8-3-6 (5)4-11 (7,9)10;/h5-6,8H,2-4H2,1H3, (H2,7,9,10);1H/t5-,6+;/m1./s1 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.72 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
Neuroscience: PDE9A Inhibition and Cognitive Disorders
This compound has been identified as a novel PDE9A inhibitor . PDE9A is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule important in signal transduction in the brain. By inhibiting PDE9A, this compound can elevate central cGMP levels, which has been associated with procognitive activity and synaptic stabilization in rodent models . It has advanced into clinical trials, showing promise for the treatment of cognitive disorders.
Pharmacology: Drug Development and Optimization
In pharmacology, the compound’s role extends to drug development, where its physicochemical properties have been optimized for excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans . This optimization process is crucial for developing drugs with favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles.
Biochemistry: Enzyme Activity Modulation
Biochemically, the compound’s ability to modulate enzyme activity is of interest. Its selectivity for PDE9A over other PDE family members was achieved by targeting key residue differences between the PDE9A and PDE1C catalytic sites . This specificity is valuable for studying biochemical pathways and developing targeted therapies.
Medicinal Chemistry: Structure-Based Drug Design
Medicinal chemistry utilizes this compound in structure-based drug design (SBDD) . SBDD involves designing drugs based on the three-dimensional structure of the target protein’s active site. This compound’s development involved parallel synthetic chemistry and SBDD, highlighting its role as a pharmacological tool for testing clinical hypotheses in disease states associated with impaired cGMP signaling or cognition .
Drug Discovery: Pyrrolidine Scaffold Utilization
The pyrrolidine ring, a core structure of this compound, is widely used in drug discovery due to its versatility and ability to efficiently explore the pharmacophore space . The compound’s pyrrolidine scaffold contributes to the stereochemistry of the molecule and increases three-dimensional coverage, which is beneficial for creating novel biologically active compounds.
Clinical Trials: Neuroprotective Effects
Finally, in the context of clinical trials, compounds like this are being explored for their neuroprotective effects . The compound’s advancement into clinical trials underscores its potential for treating diseases with cognitive impairment components . Its well-tolerated nature in humans and ability to elevate cGMP in cerebral spinal fluid make it a quality candidate for further investigation.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[(3S,4S)-4-methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-5-2-8-3-6(5)4-11(7,9)10;/h5-6,8H,2-4H2,1H3,(H2,7,9,10);1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUQNCMTUUGBT-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1CS(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1CS(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2928417.png)


![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2928426.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)



![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)


